(5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone
Overview
Description
(5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C17H13Cl2N3O and its molecular weight is 346.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as Alprazolam impurity F [EP], is a derivative of Alprazolam . Alprazolam primarily targets the GABA receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission and help reduce neuronal excitability .
Mode of Action
Alprazolam enhances the effect of GABA, a neurotransmitter that inhibits activity in the brain, thereby reducing anxiety and producing a calming effect .
Biochemical Pathways
Alprazolam and its derivatives are known to influence the gabaergic system . This system is involved in numerous neurological processes, including mood regulation, stress response, and sleep.
Pharmacokinetics
Alprazolam is primarily metabolized by cyp3a enzymes . Therefore, the compound’s ADME properties and bioavailability might be influenced by factors affecting these enzymes.
Result of Action
As a derivative of alprazolam, it may have similar effects, such as reducing anxiety and inducing a calming effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain excipients can speed up the degradation of Alprazolam, leading to the formation of impurities . Similarly, factors like temperature and humidity can affect the stability of the compound .
Properties
IUPAC Name |
[5-chloro-2-[3-(chloromethyl)-5-methyl-1,2,4-triazol-4-yl]phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-11-20-21-16(10-18)22(11)15-8-7-13(19)9-14(15)17(23)12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBUCUDVFXOMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191385 | |
Record name | (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37945-07-6 | |
Record name | (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037945076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-CHLORO-2-(3-(CHLOROMETHYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)PHENYL)(PHENYL)METHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87BL93EY98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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